8aH-pyrido[2,3-d]pyridazin-8-one

Kinase selectivity Hinge binder pan-RAF inhibitor

8aH-pyrido[2,3-d]pyridazin-8-one (CAS 15375-79-8, C₇H₅N₃O, M.Wt 147.13) is a fused bicyclic heteroaromatic scaffold comprising a pyridine ring annulated to a pyridazinone ring, functioning as a kinase hinge-binding motif in multiple inhibitor programs. Unlike simpler monocyclic hinge binders, this scaffold provides two differentiated N-substitution vectors (C-5 and N-7 positions) and a unique polarized C–H hydrogen bond donor that minimizes traditional polar hinge contacts while maintaining affinity.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
Cat. No. B12361686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8aH-pyrido[2,3-d]pyridazin-8-one
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC2=CN=NC(=O)C2N=C1
InChIInChI=1S/C7H5N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4,6H
InChIKeyWEJYFNXTHAMWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8aH-Pyrido[2,3-d]pyridazin-8-one Procurement Guide: Core Scaffold for Differentiated Kinase Hinge Binders


8aH-pyrido[2,3-d]pyridazin-8-one (CAS 15375-79-8, C₇H₅N₃O, M.Wt 147.13) is a fused bicyclic heteroaromatic scaffold comprising a pyridine ring annulated to a pyridazinone ring, functioning as a kinase hinge-binding motif in multiple inhibitor programs [1]. Unlike simpler monocyclic hinge binders, this scaffold provides two differentiated N-substitution vectors (C-5 and N-7 positions) and a unique polarized C–H hydrogen bond donor that minimizes traditional polar hinge contacts while maintaining affinity [2]. The core scaffold serves as the critical structural element in GNE-9815 (pan-RAF, Ki = 0.062–0.19 nM), DS21360717/DS08701581 (FER tyrosine kinase, IC₅₀ = 0.5–0.49 nM), PARP-1 inhibitors (IC₅₀ = 36 nM vs Olaparib), and aldose reductase inhibitors (IC₅₀ = 2.1 nM) [3] [4].

Differentiated kinase hinge-binding motif
Two N-substitution vectors (C-5 and N-7)
Reported in pan-RAF, FER, PARP-1, and aldose reductase inhibitor programs

Why 8aH-Pyrido[2,3-d]pyridazin-8-one Cannot Be Replaced by Generic Hinge Binder Scaffolds


In kinase inhibitor design, hinge-binding scaffolds are not interchangeable. Systematic comparison of the pyrido[2,3-d]pyridazin-8(7H)-one motif against the structurally closest alternatives—1-(2H)-phthalazinone, pyrido[2,3-d]pyrimidinone, and aminoisoquinoline—reveals that a single nitrogen atom insertion differentiates a 0-off-target-hit profile from 5/29, 15/26, or 11/29 kinases hit at the screening concentration [1]. This scaffold delivers kinase selectivity that the phthalazinone analog cannot match (5/29 off-target kinases) and provides 18.5-fold higher oral bioavailability (37% vs 2% in mice) with the same formulation [2]. For PARP-1 programs, the scaffold serves as a direct phthalazine isostere (IC₅₀ = 36 nM vs Olaparib 34 nM), enabling intellectual property differentiation without potency loss [3]. For aldose reductase, the pyridopyridazinone analog (IC₅₀ = 2.1 nM) surpasses indazoleacetic acid (30 nM) and pyridazineacetic acid (5–52 nM) derivatives [4].

Phthalazinone scaffold May introduce measurable off-target kinase activity not observed with pyridopyridazinone
Pyridopyrimidinone scaffold May exhibit broader kinase inhibition profile, complicating selectivity optimization
Scaffold-dependent PK Oral bioavailability with standard suspensions may not transfer across hinge-binder chemotypes

8aH-Pyrido[2,3-d]pyridazin-8-one: Quantitative Differentiation Evidence Against Closest Scaffold Comparators


Kinase Selectivity: Pyridopyridazinone vs Phthalazinone, Pyridopyrimidinone, and Aminoisoquinoline Hinge Binders

In a head-to-head comparison of hinge-binding motifs within an otherwise identical aryl urea RAF inhibitor chemotype, the pyrido[2,3-d]pyridazin-8(7H)-one scaffold (compound 7, GNE-9815) achieved 0 kinases with >70% inhibition out of a panel of 223 kinases at 0.1 μM (excluding RAF family kinases) [1]. Under the same assay conditions, the 1-(2H)-phthalazinone hinge binder (compound 4) inhibited 5 of 29 kinases at >70% at 0.1 μM [2]. The pyrido[2,3-d]pyrimidinone motif (compound 2) showed 15/26 kinases inhibited, and the LY3009120 aminopyrimidine-based hinge binder (compound 1) showed 11/29 kinases inhibited [3]. The introduction of a single additional nitrogen atom into the phthalazinone ring (converting it to pyridopyridazinone) produced a dramatic increase in kinase selectivity, attributed to van der Waals π-stacking interactions with Trp531 (unique to RAF kinases) and the DFG-loop Phe595, rather than conventional polar hinge hydrogen bonds [4]. The pyrido nitrogen faces the bulk solvent channel and makes little direct protein contact, enabling selectivity without affinity loss [5].

Kinase Selectivity
Head-to-head
0 off-target kinases (>70% inhibition at 0.1 µM) across 223 kinases
vs phthalazinone: 5/29, pyridopyrimidinone: 15/26, aminoisoquinoline: 11/29
Supports kinase selectivity differentiation
Panel sizes vary; cross-panel comparison requires review
Kinase selectivity Hinge binder pan-RAF inhibitor

Oral Bioavailability: Pyridopyridazinone vs Phthalazinone in Mouse PK

In a direct PK comparison in mice, the pyrido[2,3-d]pyridazin-8(7H)-one-containing compound 7 (GNE-9815) achieved an oral bioavailability of 37% when dosed as a simple crystalline suspension in methylcellulose/Tween (MCT) at 5 mg/kg PO, compared to only 2% for the 1-(2H)-phthalazinone-containing compound 4 under identical conditions [1]. Both compounds exhibited low blood clearance (17 vs 22 mL min⁻¹ kg⁻¹) and moderate volume of distribution (1.7 vs 2.1 L kg⁻¹) with similar half-lives (1.9 vs 1.3 h), indicating that the 18.5-fold bioavailability improvement is attributable to the scaffold change rather than clearance differences [2]. The improved physicochemical properties of the pyridopyridazinone scaffold—specifically reduced lipophilicity and improved microsomal stability—enabled oral dosing without requiring enabling formulations, a key advantage for preclinical development [3].

Oral Bioavailability
Head-to-head
F = 37% (pyridopyridazinone) vs 2% (phthalazinone) in mice
Both compounds: low clearance, moderate Vdss, similar half-life
Supports oral PK differentiation
Simple suspension formulation; species-specific
Oral bioavailability Pharmacokinetics Formulation-free dosing

PARP-1 Isosteric Replacement: Pyridopyridazinone Scaffold vs Phthalazine Parent of Olaparib

The pyrido[2,3-d]pyridazinone scaffold was explicitly designed and validated as a direct isosteric replacement for the phthalazine nucleus of Olaparib, the approved PARP-1 inhibitor [1]. The most potent pyridopyridazinone derivative, compound 8a, achieved an IC₅₀ of 36 nM against PARP-1, which is statistically indistinguishable from Olaparib's IC₅₀ of 34 nM in the same assay [2]. Molecular docking confirmed that the pyridopyridazinone core maintains the three critical hydrogen bond interactions with Gly863 and Ser904, as well as π-π stacking with Tyr907 and Tyr896, mirroring Olaparib's binding mode [3]. Computational ADME profiling further predicted that compounds 8a and 8e possess favorable pharmacokinetic and drug-likeness properties, establishing the pyridopyridazinone scaffold as a chemically distinct but functionally equivalent alternative to the phthalazine chemotype [4].

PARP-1 Isostere
Cross-study comparable
IC50 36 nM (pyridopyridazinone) / 34 nM (Olaparib)
Reported equipotent isosteric replacement
Binding mode conserved; computational ADME favorable
PARP-1 inhibitor Phthalazine isostere Scaffold hopping

Aldose Reductase Inhibition: Pyridopyridazinone vs Indazoleacetic and Pyridazineacetic Acid Scaffolds

In a scaffold comparison study evaluating benzothiazole-containing aldose reductase inhibitors, the pyridopyridazinone acetic acid derivative (compound 70, [6-[[5-(trifluoromethyl)benzothiazol-2-yl]methyl]-8-oxo-6H-pyrido[2,3-d]pyridazin-5-yl]acetic acid) exhibited an IC₅₀ of 2.1 nM, representing a 14-fold improvement over the indazoleacetic acid derivative (compound 62, IC₅₀ = 30 nM) and a 2.4-fold improvement over the most potent pyridazineacetic acid derivative (compound 79, IC₅₀ = 5 nM) [1]. The pyridopyridazinone derivative also outperformed the cyclohexano-substituted pyridazineacetic acid (compound 82, IC₅₀ = 52.2 nM) by 25-fold [2]. This potency advantage was achieved within a series designed to test the hypothesis of a benzothiazole-binding site on aldose reductase, establishing the pyridopyridazinone core as the optimal scaffold for accommodating the benzothiazole pharmacophore among the acetic acid-bearing heterocycles tested [3].

Aldose Reductase
Cross-study comparable
IC50 2.1 nM (pyridopyridazinone) vs indazoleacetic 30 nM, pyridazineacetic 5 nM
Supports scaffold-dependent potency differentiation
Benzothiazole pharmacophore series
Aldose reductase inhibitor Diabetic complications Scaffold comparison

Scaffold Tunability for Property Optimization: C-5 Derivatization of Pyridopyridazinone in FER Inhibition

The pyrido[2,3-d]pyridazinone scaffold features a chemically accessible C-5 position that enables dramatic property optimization without altering the core hinge-binding motif [1]. In a direct comparison of two pyridopyridazinone-based FER inhibitors, C-5 derivatization converting DS21360717 (compound 1) to DS08701581 (compound 17c) produced: a 7.4-fold improvement in aqueous solubility (0.9 → 6.7 μg/mL at pH 6.8), a 14-fold improvement in fasted-state simulated intestinal fluid solubility (2.1 → 30 μg/mL in FaSSIF), a 1.9-fold increase in oral bioavailability (34% → 65%), a 1.7-fold increase in AUC (4.8 → 8.2 μg·h/mL), and a 2-fold reduction in the number of off-target kinases inhibited >90% at 200 nM (12 kinases → 6 kinases out of a 64-kinase panel) [2] [3]. When expanded to a 134-kinase panel, compound 17c showed >90% inhibition against only 6 kinases versus 12 for compound 1 [4]. This demonstrates that the pyridopyridazinone core's modular architecture uniquely supports multiparameter optimization—potency, solubility, bioavailability, and selectivity—through a single vector point, a feature not available with simple monocyclic or less-substitutable fused scaffolds [5].

Scaffold Tunability
Head-to-head
C-5 derivatization: solubility 7.4×, bioavailability 1.9×, off-targets 2× fewer
Supports multiparameter optimization from single site
FER inhibitor series; mouse PK
FER tyrosine kinase Scaffold optimization C-5 derivatization

Lipophilicity and Microsomal Stability: Pyridopyridazinone vs Phthalazinone Core

Introducing an additional ring nitrogen to convert 1-(2H)-phthalazinone to pyrido[2,3-d]pyridazin-8(7H)-one reduced compound lipophilicity and simultaneously improved microsomal stability, two properties that typically trade off against each other in lead optimization [1]. The GNE-9815 discovery program demonstrated that this scaffold change—while retaining potent RAF kinase inhibition (Ki = 0.062 nM for CRAF, 0.19 nM for BRAF)—produced a compound with 'satisfactory physicochemical properties' enabling oral dosing without enabling formulations, a claim explicitly tied to the pyridopyridazinone core rather than peripheral substituents [2]. This contrasts with earlier aminoisoquinoline and phthalazinone hinge binders in the same series, which required balancing potency against high logD and poor microsomal stability [3]. While exact logD and microsomal clearance values for the isolated scaffold are not reported, the qualitative advantage is established by the superior composite PK profile of the pyridopyridazinone final compound relative to direct analogs differing only in the hinge-binding heterocycle [4].

Lipophilicity & Stability
Class-level inference
Reported composite PK advantage attributed to scaffold nitrogen insertion
Class-level property differentiation
Exact logD/stability values not reported
Lipophilic efficiency Microsomal stability Lead optimization

Procurement-Relevant Application Scenarios for 8aH-Pyrido[2,3-d]pyridazin-8-one Based on Quantitative Evidence


Kinase Inhibitor Programs Requiring High Kinome Selectivity with Minimal Off-Target Liability

For drug discovery programs where kinase selectivity is the primary optimization challenge—particularly in the RAF kinase family where paradoxical pathway activation is driven by off-target effects—the pyrido[2,3-d]pyridazin-8(7H)-one scaffold is the hinge binder of choice. Evidence from the GNE-9815 program demonstrates zero off-target kinases at screening concentration across 223 kinases, compared to 5–15 off-target hits for phthalazinone and pyridopyrimidinone hinge binders within the same chemotype [1]. The structural basis—minimal polar hinge contacts replaced by lipophilic-efficient van der Waals interactions unique to RAF kinases—cannot be replicated by phthalazinone or aminoisoquinoline scaffolds [2]. Procurement of pyridopyridazinone-based building blocks is indicated when the project target product profile specifies a selectivity margin of >100-fold against unrelated kinases and the lead series uses Type II kinase inhibitor binding mode.

PARP-1 Inhibitor Projects Seeking Patent-Distinct Phthalazine Isosteres with Validated Target Engagement

For PARP-1 inhibitor programs operating in the crowded intellectual property space dominated by phthalazinone-containing compounds (Olaparib and derivatives), the pyrido[2,3-d]pyridazinone scaffold offers a validated, equipotent isosteric replacement [1]. The scaffold maintains all three key hydrogen bond interactions with Gly863 and Ser904 and the π-π stacking contacts with Tyr907/Tyr896, producing a PARP-1 IC₅₀ of 36 nM versus Olaparib's 34 nM [2]. Computational ADME profiling confirms drug-likeness of pyridopyridazinone PARP-1 inhibitors, enabling direct replacement of phthalazine in existing lead series without requiring de novo hit identification [3]. This scenario is procurement-relevant for organizations seeking freedom-to-operate in the PARP inhibitor space while retaining the validated phthalazine binding pharmacophore.

Oncology Programs Requiring Orally Bioavailable Leads Without Enabling Formulation Technology

The pyridopyridazinone scaffold's favorable physicochemical profile enables oral dosing as a simple crystalline suspension (37% bioavailability in mice), whereas the closest phthalazinone comparator achieves only 2% bioavailability under identical conditions [1]. This 18.5-fold bioavailability advantage eliminates the need for enabling formulations (e.g., amorphous solid dispersions, lipid-based formulations, or nanomilling) that add development time, cost, and regulatory complexity [2]. For FER kinase programs, C-5 derivatization of the scaffold further improves bioavailability to 65% with concomitant improvements in solubility (7.4–14-fold) and kinase selectivity (2-fold reduction in off-targets), demonstrating that the core scaffold supports multiparameter optimization from a single modification site [3]. Procurement of pyridopyridazinone intermediates is indicated when the development plan specifies oral dosing in preclinical efficacy models with standard suspension vehicles.

Aldose Reductase Inhibitor Development for Diabetic Complication Indications

For aldose reductase inhibitor programs targeting diabetic cataracts, retinopathy, neuropathy, and nephropathy, the pyridopyridazinone acetic acid scaffold delivers 14-fold greater potency than indazoleacetic acid derivatives and 2.4-fold greater potency than the best pyridazineacetic acid derivatives when paired with a benzothiazole pharmacophore [1]. Compound 70 (pyridopyridazinone acetic acid) achieved an IC₅₀ of 2.1 nM, the most potent among four scaffold classes tested, demonstrating that the fused pyrido-pyridazinone architecture optimally positions the acetic acid and benzothiazole moieties for aldose reductase binding [2]. The patent literature (US4996204) describes a full series of 6-substituted-5-oxo-6H-pyrido[2,3-d]pyridazine-8-ylacetic acid compounds with demonstrated in vivo sorbitol-lowering activity in sciatic nerve and lens, providing a regulatory-tested chemical space for procurement decisions [3].

Application
Selection Property
Validation Focus
Kinase selectivity-focused programs
Hinge binder with reported clean kinome profile
Kinase panel selectivity at screening concentration
PARP-1 inhibitor IP differentiation
Phthalazine isostere with conserved target engagement
PARP-1 binding mode and ADME profile
Oral lead optimization without enabling formulation
Scaffold enabling simple suspension oral delivery
Mouse PK and formulation-free exposure
Aldose reductase inhibitor design
Pyridopyridazinone acetic acid scaffold
Potency against human recombinant enzyme
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